Cas no 1216252-53-7 (1H-Indole-3-sulfonyl chloride, 5-methoxy-)

1H-Indole-3-sulfonyl chloride, 5-methoxy- 化学的及び物理的性質
名前と識別子
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- 5-methoxy-1H-indole-3-sulfonyl chloride
- 5-methoxy-1H-indole-3-sulfonylchloride
- 1H-Indole-3-sulfonyl chloride, 5-methoxy-
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- インチ: 1S/C9H8ClNO3S/c1-14-6-2-3-8-7(4-6)9(5-11-8)15(10,12)13/h2-5,11H,1H3
- InChIKey: DTCNOVOJCDUXDP-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CNC2C=CC(=CC=21)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 67.5
1H-Indole-3-sulfonyl chloride, 5-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368555-0.25g |
5-methoxy-1H-indole-3-sulfonyl chloride |
1216252-53-7 | 0.25g |
$933.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074321-1g |
5-Methoxy-1h-indole-3-sulfonyl chloride |
1216252-53-7 | 95% | 1g |
¥4991.0 | 2023-04-05 | |
Enamine | EN300-368555-0.1g |
5-methoxy-1H-indole-3-sulfonyl chloride |
1216252-53-7 | 0.1g |
$892.0 | 2023-03-02 | ||
Enamine | EN300-368555-5.0g |
5-methoxy-1H-indole-3-sulfonyl chloride |
1216252-53-7 | 5.0g |
$2940.0 | 2023-03-02 | ||
Enamine | EN300-368555-0.5g |
5-methoxy-1H-indole-3-sulfonyl chloride |
1216252-53-7 | 0.5g |
$974.0 | 2023-03-02 | ||
Enamine | EN300-368555-1.0g |
5-methoxy-1H-indole-3-sulfonyl chloride |
1216252-53-7 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-368555-2.5g |
5-methoxy-1H-indole-3-sulfonyl chloride |
1216252-53-7 | 2.5g |
$1988.0 | 2023-03-02 | ||
Enamine | EN300-368555-0.05g |
5-methoxy-1H-indole-3-sulfonyl chloride |
1216252-53-7 | 0.05g |
$851.0 | 2023-03-02 | ||
Enamine | EN300-368555-10.0g |
5-methoxy-1H-indole-3-sulfonyl chloride |
1216252-53-7 | 10.0g |
$4360.0 | 2023-03-02 |
1H-Indole-3-sulfonyl chloride, 5-methoxy- 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
1H-Indole-3-sulfonyl chloride, 5-methoxy-に関する追加情報
1H-Indole-3-sulfonyl chloride, 5-methoxy (CAS No. 1216252-53-7)
The compound 1H-Indole-3-sulfonyl chloride, 5-methoxy (CAS No. 1216252-53-7) is a highly specialized organic chemical that has garnered significant attention in the fields of pharmaceutical research and materials science. This compound is characterized by its unique structure, which combines the indole moiety with a sulfonyl chloride group and a methoxy substituent at the 5-position of the indole ring. The indole core is a heterocyclic aromatic compound, widely recognized for its versatility in organic synthesis and its role in various biological activities.
Recent studies have highlighted the potential of 1H-Indole-3-sulfonyl chloride, 5-methoxy as a key intermediate in the synthesis of bioactive molecules. The sulfonyl chloride group is particularly valuable due to its reactivity, making it an ideal electrophile for nucleophilic substitutions. This property has been exploited in the development of novel therapeutic agents, including kinase inhibitors and protease inhibitors, which are critical in the treatment of various diseases such as cancer and neurodegenerative disorders.
The methoxy substituent at the 5-position of the indole ring introduces additional electronic effects, enhancing the compound's stability and solubility. These properties are advantageous in drug design, where solubility and bioavailability are paramount. Furthermore, the methoxy group can act as a directing group in further synthetic transformations, enabling the construction of more complex molecular architectures.
From a synthetic perspective, 1H-Indole-3-sulfonyl chloride, 5-methoxy can be prepared through a variety of methods, including oxidation reactions and Friedel-Crafts acylation. These methods have been optimized to ensure high yields and purity, which are essential for its use in downstream applications. Recent advancements in catalytic systems have further streamlined its synthesis, reducing production costs and environmental impact.
In terms of applications, 1H-Indole-3-sulfonyl chloride, 5-methoxy has been utilized as a building block in medicinal chemistry. Its ability to form stable sulfonamides upon reaction with amines has made it a valuable reagent in peptide coupling reactions. Additionally, its use in click chemistry has been explored, where it serves as an efficient coupling agent for the construction of macrocyclic compounds.
From an analytical standpoint, the compound's structure has been thoroughly characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry. These analyses confirm its purity and structural integrity, which are critical for reproducibility in research and development settings.
Looking ahead, 1H-Indole-3-sulfonyl chloride, 5-methoxy holds promise as a versatile building block in the creation of next-generation drugs. Its unique combination of reactivity and stability positions it as an indispensable tool in modern organic synthesis.
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